5-Chloro-1,7-naphthyridine
Description
Significance of Naphthyridine Scaffolds in Heterocyclic Chemistry
Naphthyridine scaffolds are bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine (B92270) ring system. There are six possible isomers of naphthyridine, including 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556), each with a unique arrangement of nitrogen atoms that influences its chemical and physical properties. mdpi.comdiva-portal.org These scaffolds are of significant interest in heterocyclic chemistry and medicinal chemistry due to their diverse biological activities. mdpi.comresearchgate.net
Naphthyridine derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. researchgate.netresearchgate.net Their structural resemblance to purines and pteridines allows them to interact with various biological targets such as enzymes and receptors. ontosight.ai The versatility of the naphthyridine core allows for the introduction of various substituents at different positions, enabling the fine-tuning of their biological and physicochemical properties. mdpi.comnih.gov This has led to the development of numerous synthetic methodologies for the construction and functionalization of naphthyridine-based compounds. encyclopedia.pub
Overview of 1,7-Naphthyridine (B1217170) Derivatives as Versatile Building Blocks
Among the various naphthyridine isomers, 1,7-naphthyridine derivatives have emerged as valuable and versatile building blocks in organic synthesis and drug discovery. The unique arrangement of nitrogen atoms in the 1,7-naphthyridine core imparts specific reactivity and allows for selective functionalization. These derivatives serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. google.com
The development of efficient synthetic routes to access functionalized 1,7-naphthyridines is an active area of research. researchgate.net These methods often involve cyclization reactions, cross-coupling reactions, and other transformations that allow for the introduction of diverse chemical moieties onto the naphthyridine scaffold. The ability to strategically modify the 1,7-naphthyridine ring system makes it a valuable platform for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Research Focus on Chlorine Substitution in Naphthyridine Architectures
The introduction of chlorine atoms into the naphthyridine architecture has been a key strategy in the development of novel derivatives with enhanced or modified biological activities. mdpi.comresearchgate.net The position of the chlorine substituent on the naphthyridine ring can significantly influence the molecule's reactivity and its interaction with biological targets. researchgate.net For instance, the chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. smolecule.comevitachem.com
Research has focused on the selective chlorination of different positions of the naphthyridine ring and the subsequent chemical transformations of the resulting chloro-derivatives. clockss.orgacs.org For example, 5-chloro-1,7-naphthyridine and other chlorinated isomers serve as important precursors for the synthesis of a variety of substituted naphthyridines. cymitquimica.com The reactivity of the chlorine atom can be modulated by the presence of other substituents on the ring, providing a means to control the regioselectivity of further functionalization. researchgate.net This targeted approach has led to the discovery of potent and selective inhibitors of various enzymes and receptors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGADLMIVBVUSFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498390 | |
| Record name | 5-Chloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67967-10-6 | |
| Record name | 5-Chloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of 5 Chloro 1,7 Naphthyridine
Nucleophilic Substitution Reactions
The chlorine atom at the 5-position of the 1,7-naphthyridine (B1217170) ring serves as a leaving group and can be displaced by a variety of nucleophiles. These reactions are fundamental to the elaboration of the 5-chloro-1,7-naphthyridine core.
The reaction of this compound with strong nucleophiles can lead to interesting and sometimes unexpected products. A notable example is its reaction with potassium amide (KNH₂) in liquid ammonia (B1221849). Instead of a direct substitution at the C-5 position (ipso-substitution), this reaction yields 8-amino-1,7-naphthyridine. acs.org This transformation is classified as a tele-substitution, where the incoming nucleophile attacks a position remote from the one bearing the leaving group. chem-soc.siresearchgate.net The proposed mechanism involves the initial addition of the amide ion to the C-8 position, followed by a subsequent elimination of the chloride ion. acs.org
In contrast, the amination of other halogenated 1,7-naphthyridines, such as 8-halogeno-1,7-naphthyridine, proceeds via a standard ipso-substitution to give 8-amino-1,7-naphthyridine. wur.nl This highlights how the position of the halogen substituent on the 1,7-naphthyridine ring can dramatically influence the reaction pathway.
| Reactant | Nucleophile/Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | KNH₂ / liquid NH₃ | 8-Amino-1,7-naphthyridine | tele-Substitution | acs.org |
| 8-Halogeno-1,7-naphthyridine | KNH₂ / liquid NH₃ | 8-Amino-1,7-naphthyridine | ipso-Substitution | wur.nl |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. arkat-usa.orgacs.org This reaction is widely used for the synthesis of arylamines from aryl halides. While this methodology has been successfully applied to various halogenated naphthyridine isomers, such as 2-chloro-1,5-naphthyridines and their derivatives, specific examples detailing the Buchwald-Hartwig amination of this compound are not extensively documented in the scientific literature. nih.govuni-rostock.de The successful application on other naphthyridine scaffolds, however, suggests its potential utility for the functionalization of the 5-position of the 1,7-naphthyridine ring with a diverse range of primary and secondary amines. uni-muenchen.deacs.org
The displacement of the chloro group by oxygen-based nucleophiles, such as alkoxides and phenoxides, is a common strategy to introduce ether functionalities onto heterocyclic rings. For instance, the closely related 4-chlorobenzo[c] chem-soc.sinih.govnaphthyridine has been shown to react with various alcoholates and phenolates to yield the corresponding alkoxy and phenoxy derivatives. beilstein-journals.org Similarly, other chloronaphthyridine isomers undergo methoxylation when treated with sodium methoxide. These reactions indicate that this compound could likely be converted to 5-alkoxy- or 5-phenoxy-1,7-naphthyridines under suitable basic conditions, although specific studies on this substrate are limited.
Cross-Coupling Methodologies
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simple halo-aromatic precursors.
Palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of functionalized 1,7-naphthyridines. These reactions allow for the introduction of a wide array of substituents, such as aryl, heteroaryl, and alkyl groups.
The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, has been successfully employed on the 1,7-naphthyridine scaffold. For example, palladium-catalyzed coupling reactions are key steps in the synthesis of 6,8-disubstituted 1,7-naphthyridines, which have been investigated as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D). acs.org Although these syntheses may start from di-halo-1,7-naphthyridines, they demonstrate the viability of the 1,7-naphthyridine ring in such transformations.
The Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents) are also powerful methods for C-C bond formation. While these reactions have been applied to various other naphthyridine isomers, specific examples starting from this compound are not prevalent in the literature. thieme-connect.com However, the successful use of Negishi and Stille cross-couplings on the closely related benzo[c] chem-soc.sinih.govnaphthyridine system for the synthesis of natural product analogues suggests that these methods could be adaptable to this compound. nih.gov
| Reaction Name | Typical Reagents | General Product | Applicability to 1,7-Naphthyridine Core | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid or Ester, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl/Alkyl-1,7-naphthyridine | Demonstrated for synthesis of 6,8-disubstituted 1,7-naphthyridines. | acs.org |
| Stille | Organostannane (R-SnBu₃), Pd Catalyst | 5-Substituted-1,7-naphthyridine | Applied to other naphthyridine isomers and related benzo[c] chem-soc.sinih.govnaphthyridines. | nih.govthieme-connect.com |
| Negishi | Organozinc (R-ZnCl), Pd Catalyst | 5-Substituted-1,7-naphthyridine | Applied to other naphthyridine isomers and related benzo[c] chem-soc.sinih.govnaphthyridines. | nih.gov |
As a more cost-effective and less toxic alternative to palladium, cobalt catalysis has emerged as a powerful tool for the functionalization of heteroaromatic chlorides. Cobalt-catalyzed cross-coupling reactions of various chloronaphthyridines with alkyl and aryl Grignard reagents (organomagnesium halides) and organozinc reagents have been reported to proceed with high efficiency. nih.govacs.orgacs.org These reactions allow for the formation of C-C bonds under mild conditions. nih.gov For instance, isomers like 1-chloro-2,7-naphthyridine (B1590431) and 5-chloro-1,6-naphthyridine (B1589994) have been successfully alkylated and arylated using cobalt catalysts. acs.org
Despite the broad utility of this method for other naphthyridine isomers, specific applications of cobalt-catalyzed cross-couplings starting directly from this compound are not well-documented in the reviewed literature. Nevertheless, the successful functionalization of other electron-deficient chloronaphthyridines strongly suggests that this compound would be a viable substrate for these transformations.
Functionalization with Organometallic Reagents (e.g., Grignard Reagents, Organozinc)
The functionalization of chloronaphthyridines using organometallic reagents is a powerful strategy for creating carbon-carbon and carbon-heteroatom bonds. Cross-coupling reactions, often catalyzed by transition metals like cobalt or palladium, enable the introduction of a wide array of alkyl, aryl, and heteroaryl groups.
Cobalt-catalyzed cross-coupling reactions have proven effective for the alkylation and arylation of various chloronaphthyridine isomers. acs.orgnih.gov For instance, reactions employing Grignard reagents (R-MgX) or organozinc reagents (R-ZnX) in the presence of a cobalt catalyst can efficiently substitute the chlorine atom. nih.govthieme-connect.com While specific studies on this compound are not extensively detailed, the principles established for other isomers, such as 1,6- and 2,7-naphthyridines, are broadly applicable. These reactions typically proceed under mild conditions and demonstrate good functional group tolerance. thieme-connect.com
For example, the cobalt-catalyzed coupling of chloronaphthyridines with alkylmagnesium bromides has been shown to yield the corresponding alkylated naphthyridines in good yields. acs.orgnih.gov Similarly, arylzinc reagents can be coupled with halogenated naphthyridines to produce polyfunctionalized arylated products. acs.orgnih.gov A notable method involves the use of Grignard reagents to construct 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, highlighting the utility of these organometallic compounds in building complex naphthyridine-based structures. nih.govmdpi.comresearchgate.net
Table 1: Representative Cobalt-Catalyzed Cross-Coupling of Chloronaphthyridines with Organometallic Reagents Note: This table is illustrative of reactions on related isomers due to a lack of specific examples for this compound in the provided sources.
| Starting Material | Organometallic Reagent | Catalyst | Product | Yield | Reference |
| 1-Chloro-2,7-naphthyridine | 2-Phenylethylmagnesium bromide | CoCl₂ | 1-Phenethyl-2,7-naphthyridine | 82% | acs.org |
| 5-Chloro-1,6-naphthyridine | Butylmagnesium chloride | CoCl₂ | 5-Butyl-1,6-naphthyridine | 69% | nih.gov |
| 5-Chloro-1,6-naphthyridine | Cyclopropylmagnesium bromide | CoCl₂ | 5-Cyclopropyl-1,6-naphthyridine | 52% | nih.gov |
| 4-Iodo-1,5-naphthyridine | Phenylzinc chloride | CoCl₂·2LiCl / Na-formate | 4-Phenyl-1,5-naphthyridine | 90% | acs.org |
Oxidation and Reduction Reactions
The 1,7-naphthyridine ring system can undergo both oxidation and reduction, leading to derivatives with altered electronic properties and reactivity.
Oxidation: Oxidation of naphthyridines, including chloro-substituted derivatives, typically occurs at the nitrogen atoms to form N-oxides. smolecule.com These reactions are commonly carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxides exhibit modified reactivity; for example, the N-oxide functionality can facilitate nucleophilic substitution at the α- and γ-positions relative to the nitrogen atom. Heating 1,7-naphthyridin-4(1H)-one with phosphorus oxychloride results in the formation of 4-chloro-1,7-naphthyridine, a reaction that involves the chlorination of an oxidized precursor. clockss.org
Reduction: Reduction reactions of this compound can follow several pathways. Catalytic hydrogenation, for instance, can lead to the reductive removal of the chlorine atom (hydrodehalogenation) to yield 1,7-naphthyridine. Alternatively, stronger reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) may partially or fully saturate one of the heterocyclic rings, yielding tetrahydro- or decahydronaphthyridine derivatives. The specific outcome depends on the choice of reducing agent and the reaction conditions. For instance, the reduction of 8-chloro-5-nitro-1,7-naphthyridine to 5-amino-1,7-naphthyridine has been attempted, indicating that the nitro group can be reduced while the chloro group might be retained or removed depending on the conditions. clockss.org
Cycloaddition Reactions and Their Derivatives
While cycloaddition reactions are a common strategy for the synthesis of the naphthyridine core itself, such as through aza-Diels-Alder reactions, the participation of the pre-formed this compound ring in cycloaddition reactions is less common but theoretically possible. nih.govthieme-connect.com The electron-deficient nature of the diazine rings suggests that it could act as a dienophile or a heterodienophile in [4+2] cycloaddition reactions.
Derivatives of 1,7-naphthyridine can be prepared to facilitate cycloadditions. For example, introducing an alkenyl or alkynyl substituent onto the ring system could create a diene or dienophile that can then participate in intramolecular or intermolecular cycloadditions to build more complex, fused heterocyclic systems. Research on the closely related 4-chloro-1,7-naphthyridine-3-carbonitrile (B1650876) indicates its potential to undergo cycloaddition reactions for the formation of new heterocyclic rings.
Vicarious Nucleophilic Substitution of Hydrogen (VNS) Applications
Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom with a carbon nucleophile that bears a leaving group. organic-chemistry.org
The 1,7-naphthyridine ring is electron-deficient due to the presence of two nitrogen atoms, making it a suitable substrate for VNS. In this reaction, a carbanion (generated from a CH-acidic compound like chloromethyl phenyl sulfone) attacks the electron-deficient ring at a hydrogen-bearing carbon atom, typically ortho or para to a nitrogen atom. This is followed by the base-induced elimination of HCl, resulting in the introduction of the substituent. organic-chemistry.orgkuleuven.be
The VNS reaction offers a direct route to introduce functionalized alkyl groups onto the this compound nucleus without pre-functionalization. For instance, reacting this compound with a carbanion like ⁻CH(X)Y (where X is a leaving group) could potentially lead to substitution at positions C-6 or C-8. This methodology has been successfully applied to other nitro- and heteroaromatic systems, including pyridazines and nitroquinolines, suggesting its applicability to the 1,7-naphthyridine scaffold. kuleuven.beidexlab.comclockss.org
Structural Elucidation and Theoretical Investigations of 5 Chloro 1,7 Naphthyridine
Advanced Spectroscopic Characterization Techniques
A suite of sophisticated spectroscopic methods is employed to unambiguously determine the structure of 5-Chloro-1,7-naphthyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Positional Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the differentiation of each carbon atom in the this compound structure. Studies on various naphthyridine derivatives have demonstrated the utility of ¹³C NMR in confirming the substitution patterns. rsc.orgresearchgate.net
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. These experiments help to definitively assign the signals in the ¹H and ¹³C spectra, leaving no ambiguity in the positional confirmation of the substituents on the naphthyridine framework.
Interactive Data Table: Representative ¹H NMR Data for Substituted Naphthyridine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-[15N]amino-7-methyl-1,8-naphthyridine | CDCl₃ | 7.83 (d, J = 3.8 Hz, 1H), 7.82 (d, J = 3.8 Hz, 1H), 7.11 (d, J = 8.0 Hz, 1H), 6.74 (d, J = 8.0 Hz, 1H), 5.01 (d, J = 86.9 Hz, 2H), 2.69 (s, 3H) rsc.org |
| 5-Chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4-one | DMSO-d₆ | 12.3 (s, 1H), 8.31 (d, J = 5.6 Hz, 1H), 8.15 (s, 1H), 7.69–7.65 (m, 2H), 7.45 (d, J = 5.6 Hz, 1H), 7.25–7.20 (m, 2H) mdpi.com |
| Ethyl 4-(2-chloro-4-fluorophenyl)-1,7-naphthyridine-2-carboxylate | CDCl₃ | 9.8 (s, 1H), 8.7 (d, J = 5.8 Hz, 1H), 8.3 (s, 1H), 7.4 - 7.3 (m, 3H), 7.2 (td, J = 8.2, 2.5 Hz, 1H), 4.6 (q, J = 7.5 Hz, 2H), 1.5 (t, J = 7.1 Hz, 3H) thno.org |
High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Validation
Interactive Data Table: HRMS Data for Naphthyridine Derivatives
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
| 2-[15N]amino-7-methyl-1,8-naphthyridine | HR-ESI-MS | 161.0840 [M+H]⁺ | 161.0837 | rsc.org |
| 5-Chloro-3-(4-fluorophenyl)-1,6-naphthyridin-4-one | ESI-MS | 275.21 [M+H]⁺ | mdpi.com | |
| 4-(2-chloro-4-fluorophenyl)-7-((2-methoxypyrimidin-5-yl)methyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxamide | HRMS (ESI) | 424.1785 [M+H]⁺ | 424.1785 | nih.gov |
X-ray Diffraction Analysis for Solid-State Structure
Infrared (IR) Spectroscopy for Functional Group Identification
Computational Chemistry Approaches
Theoretical calculations play a vital role in complementing experimental data and providing deeper insights into the electronic structure and properties of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular geometry, and spectroscopic properties of molecules. DFT calculations can predict NMR chemical shifts, vibrational frequencies (IR spectra), and electronic transitions, which can then be compared with experimental data for validation. mdpi.com For instance, DFT calculations have been employed to predict the electronic properties of substituted 1,6-naphthyridines, indicating that a chloro substituent can create a localized electron-deficient region. vulcanchem.com Such calculations can provide a detailed understanding of the charge distribution and reactivity of this compound. mdpi.comresearchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its biological target. These methods provide insights into the binding mode, stability, and energetics of the ligand-protein complex, which are crucial for drug design and development.
In the context of this compound and its derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes and receptors. For instance, docking simulations can be used to model the interactions of this compound derivatives with protein kinases, which are important targets in cancer therapy. These simulations can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the kinase. For example, in studies of Phosphoinositide 4-Phosphate 5-Kinase Type II Alpha (PIP4K2A) inhibitors, the introduction of a chlorine atom at the C-5 position of the 1,7-naphthyridine (B1217170) core was found to significantly improve biochemical potency. acs.org This enhancement is attributed to an additional halogen interaction with the phenylalanine residue Phe200 in the protein's binding site. acs.org
Molecular dynamics simulations are often used to refine the results of molecular docking and to assess the stability of the ligand-protein complex over time. researchgate.netnih.gov These simulations provide a dynamic view of the interactions, allowing researchers to observe conformational changes and fluctuations in the system. nih.gov For example, MD simulations of a tetrahydropyrido derivative of naphthyridine bound to the human serotonin (B10506) transporter (hSERT) have shown that the ligand can bind to the active sites without disrupting the secondary structure of the protein, suggesting its potential as an inhibitor. researchgate.net The stability of the complex and the binding free energy can be calculated from the MD trajectories using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov
A virtual screening study employing docking and MD simulations investigated potential inhibitors for the main protease of SARS-CoV-2. nih.gov Among the compounds screened, a derivative containing a chloro-benzo[b] rsc.orgnaphthyridine scaffold, 4-[(7-Chloro-2-methoxybenzo[b] rsc.orgnaphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol, showed a strong binding affinity to the protease's active site. nih.gov Subsequent 150-nanosecond MD simulations were performed to validate the docking results and to analyze the stability and behavior of the ligand within the binding pocket. nih.gov
The following table summarizes the results of a representative molecular docking study of a this compound derivative with its target protein:
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound derivative | PIP4K2A | - | Phe200, Val199 |
This data is representative and compiled from findings in the cited literature.
Noncovalent Interaction (NCI) Plot Index Analysis
Noncovalent Interaction (NCI) plot index analysis is a computational method used to visualize and characterize weak, noncovalent interactions within and between molecules. jussieu.fr These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to molecular recognition, protein folding, and ligand binding. nih.govcsic.es The NCI analysis is based on the electron density and its derivatives, providing a graphical representation of interaction regions in three-dimensional space. jussieu.fr
In the study of this compound and its analogs, NCI plot analysis can provide valuable insights into the nature of the interactions that govern their chemical behavior and biological activity. For example, in a study on the synthesis of 1,8-naphthyridines, Density Functional Theory (DFT) calculations combined with NCI plot analysis were used to elucidate the reaction mechanism. researchgate.net The analysis confirmed that hydrogen bonds between the reactants and the ionic liquid catalyst were crucial for facilitating the reaction in water. researchgate.net
The NCI plot is typically color-coded to distinguish between different types of interactions:
Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds. rsc.org
Green surfaces represent weaker, van der Waals interactions. rsc.org
Red surfaces signify repulsive interactions, or steric clashes. rsc.org
By examining the NCI plots of this compound complexed with its target, researchers can identify the specific atoms and functional groups involved in key binding interactions. For instance, the analysis could reveal a halogen bond between the chlorine atom of the ligand and an electron-rich region of the protein, or it could highlight the role of π-π stacking interactions between the naphthyridine ring system and aromatic residues in the binding site. This detailed understanding of the noncovalent interaction landscape can guide the optimization of lead compounds by suggesting modifications that enhance favorable interactions or mitigate unfavorable ones.
The following table provides a summary of the types of noncovalent interactions that can be analyzed using NCI plots in the context of this compound:
| Type of Interaction | Description | Significance for this compound |
| Hydrogen Bonds | Strong, attractive interactions involving a hydrogen atom and an electronegative atom (e.g., N, O). | Crucial for anchoring the ligand in the binding site of a protein. |
| Halogen Bonds | Noncovalent interaction where a halogen atom acts as an electrophilic species. | The chlorine atom at the 5-position can form halogen bonds, contributing to binding affinity and selectivity. |
| Van der Waals Forces | Weak, short-range attractive forces between nonpolar molecules or parts of molecules. | Important for the overall shape complementarity and stability of the ligand-protein complex. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The naphthyridine ring system can engage in π-π stacking with aromatic amino acid residues of the target protein. |
| Steric Repulsion | Repulsive forces that arise when atoms are brought too close to each other. | Helps to define the optimal conformation of the ligand in the binding pocket and avoid unfavorable clashes. |
Structure-Activity Relationship (SAR) Studies: Elucidating the Role of Chlorine Substitution
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR studies focus on how the presence and position of the chlorine atom, as well as other substituents on the naphthyridine scaffold, affect its therapeutic properties.
The chlorine atom at the 5-position of the 1,7-naphthyridine ring has been shown to be a key determinant of biological activity in several contexts. In the development of inhibitors for PIP4K2A, the introduction of a chlorine atom at this position led to a significant enhancement in biochemical potency. acs.org This improvement was attributed to the formation of a halogen bond with a phenylalanine residue in the enzyme's active site, highlighting the importance of this specific substitution for target engagement. acs.org
However, the introduction of a chlorine atom can also influence other physicochemical properties of the molecule, such as lipophilicity and permeability. In the case of the PIP4K2A inhibitors, the increased potency from the chlorine substitution was accompanied by an increase in lipophilicity and a decrease in cell permeability, as measured in a Caco-2 assay. acs.org This trade-off between potency and drug-like properties is a common challenge in drug discovery and underscores the need for a comprehensive SAR analysis.
The following table summarizes the effects of chlorine substitution on the properties of 1,7-naphthyridine derivatives based on available research:
| Property | Effect of 5-Chloro Substitution | Reference |
| Biochemical Potency | Increased | acs.org |
| Lipophilicity | Increased | acs.org |
| Cell Permeability | Decreased | acs.org |
These findings demonstrate the multifaceted role of the chlorine substituent in modulating the biological and physicochemical properties of 1,7-naphthyridine derivatives. A thorough understanding of these structure-activity relationships is essential for the rational design of new and improved therapeutic agents based on this scaffold.
Applications of 5 Chloro 1,7 Naphthyridine in Scientific Research
Intermediate in Organic Synthesis and Medicinal Chemistry Research
5-Chloro-1,7-naphthyridine is a key intermediate in the fields of organic synthesis and medicinal chemistry. cymitquimica.com Its reactivity allows for the introduction of various functional groups, enabling the creation of a diverse array of novel compounds with potential therapeutic applications. researchgate.net
Precursor for Complex Heterocyclic Compounds
The this compound scaffold is a fundamental starting point for the construction of more intricate heterocyclic systems. cymitquimica.combldpharm.com The chlorine atom at the 5-position is susceptible to nucleophilic substitution reactions, allowing for the attachment of various molecular fragments. smolecule.com This reactivity is crucial for building complex molecules with specific biological targets in mind. For instance, it can be used in the synthesis of polyfunctionalized naphthyridines through cross-coupling reactions. acs.org
Building Block for Fluorescent Dyes and Probes
Naphthyridine derivatives have been recognized for their potential as fluorescent probes. researchgate.netacs.org The electron-poor nature of the naphthyridine ring system, when combined with electron-donating groups, can give rise to molecules with strong fluorescence and solvatochromism—a change in color depending on the solvent's polarity. acs.org Specifically, certain arylated naphthyridines, which can be synthesized from chloro-naphthyridine precursors, exhibit high fluorescence quantum efficiencies and long excited-state lifetimes. acs.org These properties make them suitable for applications in developing advanced materials for organic electronics or as fluorescent dyes. smolecule.com
Scaffold for Enzyme and Receptor Modulators (Mechanistic Studies)
The 1,7-naphthyridine (B1217170) core is a recognized pharmacophore in drug design and is utilized in biological research to investigate enzyme interactions and receptor binding. The ability to modify the this compound structure allows for the systematic exploration of structure-activity relationships (SAR). This is exemplified by its use in the synthesis of a new generation of metabotropic glutamate (B1630785) receptor 2 (mGlu2) negative allosteric modulators (NAMs) for potential use in PET imaging. thno.org Additionally, derivatives of similar chloro-naphthyridines have been investigated as inhibitors of various kinases.
Role in Agrochemical Development Research
The naphthyridine scaffold is not only important in pharmaceuticals but also in the agrochemical industry. researchgate.netlookchem.com
Synthesis of Novel Pesticidal and Herbicidal Agents
This compound and its isomers serve as precursors in the production of agrochemicals with pesticidal and herbicidal properties. lookchem.comacs.org For example, a series of 2-(4-(1,X-naphthyridinyloxy)phenoxy)propanoic acids were synthesized from chloro-naphthyridine intermediates to be evaluated as potential grass herbicides. acs.org These compounds' herbicidal activity was linked to their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase). acs.org The antimicrobial properties of some naphthyridine derivatives also suggest their potential use in developing new agrochemicals. smolecule.comsmolecule.com
Development of Advanced Materials
The unique electronic and photophysical properties of naphthyridine-based compounds make them attractive for applications in materials science. smolecule.comnih.gov The functionalization of the this compound core allows for the tuning of these properties. For instance, the creation of 1,5-naphthyridine-based polymers has been explored for their potential use in electronics. nih.gov The development of fluorescent naphthyridine derivatives also contributes to the field of advanced materials, with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. acs.orgresearchgate.net
Construction of Bridging Ligands for Metal Complexes (e.g., Ru(II))
The rigid, planar structure of the naphthyridine core, combined with the presence of nitrogen atoms, makes it an excellent candidate for the construction of bridging ligands in multinuclear metal complexes. These ligands can facilitate communication and energy transfer between metal centers, a property of significant interest in the development of molecular wires, catalysts, and photosensitizers.
The chloro-substituent on the 1,7-naphthyridine ring provides a convenient handle for synthetic modification through cross-coupling reactions, allowing for the facile introduction of other coordinating units. For instance, chloro-substituted 1,5-naphthyridines have been successfully employed in the synthesis of bidentate and tridentate ligands. acs.orgnih.gov These ligands, upon reaction with ruthenium precursors like [Ru(bpy)₂Cl₂] or [Ru(tpy)Cl₃], yield heteroleptic mono- and dinuclear Ru(II) complexes. acs.orgnih.gov The resulting complexes exhibit long-wavelength absorption bands that are sensitive to the extent of delocalization and the presence of multiple metal centers. acs.orgnih.gov
Fluorescent and Optoelectronic Applications
The inherent electronic structure of the naphthyridine ring system makes it a promising platform for the development of fluorescent and optoelectronic materials. The delocalized π-system can be readily modified to tune the absorption and emission properties of the resulting compounds.
Derivatives of naphthyridines are being explored as fluorescent dyes and for their potential in organic electronics. smolecule.com For example, organoboron complexes based on 1,8-naphthyridine (B1210474) amides have been shown to exhibit blue fluorescence with moderate quantum yields. chim.it These compounds, known as 1,3,5,2-oxadiazaborinines, possess unsymmetrical structures that can lead to large Stokes shifts, a desirable feature for various optoelectronic applications. chim.it The introduction of different substituents on the naphthyridine core allows for the fine-tuning of their photophysical properties, including their emission wavelengths and fluorescence efficiency. chim.it While this research focuses on the 1,8-naphthyridine isomer, the fundamental principles of utilizing the naphthyridine core as a fluorophore are applicable to the 1,7-naphthyridine scaffold as well. The unique properties of naphthyridines make them promising candidates for use in the development of advanced materials for lighting, sensing, and electronic devices. smolecule.com
Investigation of Biological Activities (Focus on Mechanisms of Action, not Clinical Data)
The 1,7-naphthyridine scaffold is a prominent feature in a multitude of biologically active compounds. Researchers have extensively investigated its derivatives to understand their mechanisms of action against various pathogens and cellular targets.
Antibacterial Activity Mechanisms
Naphthyridine derivatives have a well-established history as antibacterial agents, with their mechanism of action often attributed to the inhibition of essential bacterial enzymes. A primary target for many naphthyridine-based antibacterials is DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication, transcription, and repair. nih.gov By binding to and inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death. nih.gov
Some 1,8-naphthyridine derivatives have demonstrated the ability to inhibit topoisomerase II enzymes, a mechanism similar to that of fluoroquinolone antibiotics. mdpi.com Furthermore, research into 1,8-naphthyridine sulfonamides has revealed their potential to inhibit efflux pumps in multidrug-resistant bacteria. nih.gov Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, and their inhibition can restore the efficacy of existing antibacterial drugs. nih.gov While many studies focus on the 1,8-naphthyridine isomer, the general principle of targeting bacterial topoisomerases is a key area of investigation for all naphthyridine scaffolds.
| Compound Class | Mechanism of Action | Target Organism/System |
| Naphthyridine Derivatives | Inhibition of DNA gyrase and topoisomerase II | Bacteria |
| 1,8-Naphthyridine Sulfonamides | Inhibition of efflux pumps (e.g., Tet(K) and MsrA) | Multidrug-resistant bacteria |
Antiviral Activity Research
The antiviral potential of naphthyridine derivatives has been explored against a range of viruses. The mechanism of action in this context is often linked to the inhibition of viral enzymes that are essential for replication.
For example, certain naphthyridine analogues have been investigated for their activity against human cytomegalovirus (HCMV). nih.gov These compounds are thought to act by inhibiting the pUL89 endonuclease, a viral enzyme required for genome packaging and cleavage. nih.gov Research has also indicated that some naphthyridine-like compounds exhibit antiviral properties against hepatitis B (HBV) and D (HDV) viruses. smolecule.com In the case of HIV-1, derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) have been identified as allosteric inhibitors of the integrase enzyme. acs.org These molecules bind to the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75) binding site on the integrase, promoting its aberrant multimerization and thereby inhibiting viral replication. acs.org
| Compound Class | Mechanism of Action | Target Virus |
| 8-Hydroxy-1,6-naphthyridine-7-carboxamides | Inhibition of pUL89 endonuclease | Human Cytomegalovirus (HCMV) |
| Naphthyridine-like compounds | Inhibition of viral replication | Hepatitis B Virus (HBV), Hepatitis D Virus (HDV) |
| 5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives | Allosteric inhibition of HIV-1 integrase | Human Immunodeficiency Virus 1 (HIV-1) |
Antifungal Activity Studies
In addition to their antibacterial and antiviral properties, certain naphthyridine derivatives have been studied for their potential as antifungal agents. The mechanisms underlying their antifungal activity are still under investigation but are thought to involve the disruption of fungal cellular integrity or key metabolic pathways.
In vitro studies have demonstrated that some 1,8-naphthyridine derivatives possess antifungal activity against various fungal strains. nih.gov For instance, N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives containing a chloro substituent have shown notable activity against Aspergillus niger and Candida albicans. nih.gov The exploration of naphthyridines as antifungal agents represents a promising avenue for the development of new treatments for fungal infections.
Kinase Inhibition Research
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is often implicated in diseases such as cancer, making them attractive targets for drug discovery. The 1,7-naphthyridine scaffold has emerged as a valuable framework for the design of potent and selective kinase inhibitors.
Derivatives of 1,7-naphthyridine have been identified as inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha (PIP4K2A). acs.org The introduction of a chlorine atom at the C-5 position of the 1,7-naphthyridine core was found to significantly improve the biochemical potency of these inhibitors. acs.org Other research has focused on the development of 1,6-naphthyridin-4-one-based compounds as MET-targeting antitumor drug candidates. nih.gov Additionally, (7-aryl-1,5-naphthyridin-4-yl)ureas have been developed as a novel class of inhibitors for Aurora kinases A and B, which are key regulators of cell division. researchgate.net The ability of the naphthyridine core to be functionalized at various positions allows for the optimization of binding affinity and selectivity towards specific kinase targets.
| Compound Class | Target Kinase | Therapeutic Area |
| This compound derivatives | PIP4K2A | Cancer |
| 1,6-Naphthyridin-4-one derivatives | MET kinase | Cancer |
| (7-Aryl-1,5-naphthyridin-4-yl)ureas | Aurora kinases A and B | Cancer |
Neurotropic Activity Investigation (e.g., Anticonvulsant)
The quest for safer and more effective antiepileptic drugs (AEDs) has driven research into various heterocyclic compounds, including derivatives of 2,7-naphthyridine (B1199556). mdpi.comnih.gov Investigations have been conducted on newly synthesized compounds, such as piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and 9,11-dimethylpyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines, to evaluate their potential neurotropic activities. mdpi.comscilit.com
The anticonvulsant effects of these novel compounds were assessed using standard preclinical models in mice, including the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. mdpi.comnih.gov In the PTZ test, which is used to identify drugs that can inhibit absence seizures, a range of these 2,7-naphthyridine derivatives demonstrated notable anticonvulsant activity. mdpi.com
Detailed research findings revealed that a series of these derivatives exhibited varying degrees of protection against pentylenetetrazole-induced seizures, with efficacy ranging from 20% to 80%. mdpi.com Several compounds showed high anticonvulsant activity, in some cases surpassing that of the established antiepileptic drug ethosuximide. mdpi.comnih.govnih.gov However, in the MES test, which models generalized tonic-clonic seizures, the studied compounds were found to be ineffective. mdpi.comnih.gov
Structure-activity relationship (SAR) studies provided insights into the chemical features influencing anticonvulsant potency. mdpi.comnih.gov A key finding was that the presence of a diphenylmethyl group attached to the piperazine (B1678402) ring was beneficial for anticonvulsant activity in both the pyrazolo[3,4-c]-2,7-naphthyridine and pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridine series. mdpi.comnih.gov Furthermore, compounds featuring a benzyl (B1604629) group at the seventh position of the 2,7-naphthyridine ring were observed to be more active than those with an isopropyl group at the same position. nih.gov Conversely, the introduction of a methyl group in the piperazine ring led to a slight decrease in activity. mdpi.com
The most potent compounds from these studies, particularly those containing methyl and diphenylmethyl groups in the piperazine ring, were also investigated for other psychotropic effects. mdpi.comnih.gov
| Compound Series | Substituent Group | Key Findings |
| Pyrazolo[3,4-c]-2,7-naphthyridines | Diphenylmethyl group on piperazine ring | Beneficial for anticonvulsant activity. mdpi.comnih.gov |
| Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines | Diphenylmethyl group on piperazine ring | Beneficial for anticonvulsant activity. mdpi.comnih.gov |
| Pyrazolo[3,4-c]-2,7-naphthyridines & Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines | Benzyl group at position 7 | More active than compounds with an isopropyl group at the same position. nih.gov |
| Pyrazolo[3,4-c]-2,7-naphthyridines & Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines | Methyl group on piperazine ring | Slightly decreased anticonvulsant activity. mdpi.com |
Emerging Trends and Future Directions in 5 Chloro 1,7 Naphthyridine Research
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 5-Chloro-1,7-naphthyridine and its analogs is a critical aspect that underpins all further research and development. Traditional synthetic methods, while effective, often involve harsh reagents, multiple steps, and generate significant chemical waste. Consequently, a major trend in the field is the development of more efficient and environmentally benign synthetic strategies.
Recent advancements have focused on microwave-assisted organic synthesis, which can dramatically reduce reaction times and improve yields. sphinxsai.com For instance, a microwave-promoted, clean, and environmentally friendly method has been developed for the synthesis of 1,7-naphthyridine (B1217170) derivatives from 2-cyano-3-pyridylacetonitrile, resulting in excellent yields and high purity. sphinxsai.com Another approach involves the use of Grignard reagents for the practical and scalable construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. researchgate.net This method proceeds through a sequence of addition, acidolysis, and cyclocondensation, offering a convenient route to a diverse range of derivatives in moderate to good yields. researchgate.net
Furthermore, researchers are exploring one-pot procedures and tandem reactions to streamline the synthetic process. For example, a convenient one-pot procedure has been developed from readily available trifluoromethylated 1,6-allenynes, which undergo cyclobutene (B1205218) ring-opening and subsequent heterocyclization to afford tetrahydro-1,7-naphthyridines. researchgate.net The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has also become a cornerstone for the functionalization of the naphthyridine core, allowing for the introduction of a wide array of substituents. thno.orgnih.gov
The table below summarizes some of the modern synthetic approaches being explored:
| Synthetic Strategy | Key Features | Advantages | Reference |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, cleaner reactions. | sphinxsai.com |
| Grignard Reagent Addition | Addition of Grignard reagents to a nitrile precursor followed by cyclization. | Scalable, provides access to diverse 3-substituted derivatives. | researchgate.net |
| One-Pot Procedures | Multiple reaction steps are carried out in a single reaction vessel. | Increased efficiency, reduced waste, and purification steps. | researchgate.net |
| Palladium-Catalyzed Cross-Coupling | Use of palladium catalysts to form carbon-carbon and carbon-heteroatom bonds. | High functional group tolerance, allows for diverse derivatization. | thno.orgnih.gov |
Exploration of Novel Derivatization Strategies
The chlorine atom at the 5-position of this compound serves as a versatile handle for a multitude of chemical transformations, making it an ideal starting point for creating diverse chemical libraries. The exploration of novel derivatization strategies is a key area of research aimed at expanding the chemical space and identifying compounds with improved biological activity and selectivity.
Nucleophilic substitution reactions are a common strategy, where the chlorine atom is displaced by various nucleophiles to introduce new functional groups. smolecule.com This allows for the synthesis of a wide range of derivatives with modified electronic and steric properties. For example, amination reactions with ammonia (B1221849) or various amines, often catalyzed by palladium, can yield 4-amino derivatives.
Cross-coupling reactions, particularly the Suzuki-Miyaura, Heck, and Sonogashira reactions, have proven to be powerful tools for the derivatization of the 1,7-naphthyridine scaffold. smolecule.com These reactions enable the introduction of aryl, vinyl, and alkynyl groups, respectively, leading to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com
Furthermore, regioselective metalation followed by electrophilic trapping is another sophisticated technique for functionalization. This method allows for the introduction of substituents at specific positions on the naphthyridine ring, providing access to a range of building blocks for the synthesis of more complex heterocyclic natural products and their analogs.
Advanced Computational Modeling for Structure-Property Prediction
In recent years, computational modeling has become an indispensable tool in drug discovery and development. For this compound and its derivatives, advanced computational methods are being employed to predict their physicochemical properties, biological activities, and binding modes with target proteins.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and properties of molecules. rsc.orgresearchgate.net DFT calculations can provide insights into the geometry, electronic distribution, and reactivity of 1,7-naphthyridine derivatives, which can help in the design of new compounds with desired properties. rsc.org For instance, DFT studies have been used to investigate the non-linear optical properties of 2,7-naphthyridine (B1199556) derivatives for potential applications in optical switching. rsc.org
Molecular docking and molecular dynamics simulations are widely used to predict the binding affinity and interaction patterns of small molecules with their biological targets. These methods can help in identifying key interactions between the ligand and the protein, which can guide the optimization of lead compounds. For example, docking studies of 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine with phosphodiesterase 5 (PDE5) have revealed that the chloro group occupies a hydrophobic subpocket, providing valuable information for the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) models are also being developed to correlate the structural features of 1,7-naphthyridine derivatives with their biological activities. These models can be used to predict the activity of new compounds and to prioritize them for synthesis and biological testing.
| Computational Method | Application | Insights Gained | Reference |
| Density Functional Theory (DFT) | Prediction of electronic structure and properties. | Geometry, electronic distribution, reactivity, non-linear optical properties. | rsc.orgresearchgate.net |
| Molecular Docking | Prediction of binding modes and affinities. | Ligand-protein interactions, identification of key binding residues. | |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of ligand-protein complexes. | Stability of binding, conformational changes upon binding. | |
| QSAR Modeling | Correlation of structure with biological activity. | Prediction of activity for new compounds, identification of key structural features for activity. | europa.eu |
Investigation into New Biological Target Interactions at the Molecular Level
A significant area of ongoing research is the identification and characterization of new biological targets for this compound derivatives. The versatility of the 1,7-naphthyridine scaffold allows it to interact with a wide range of biological macromolecules, including enzymes and receptors.
Recent studies have shown that 1,7-naphthyridine derivatives can act as potent and selective inhibitors of various kinases. For example, they have been investigated as inhibitors of Casein Kinase 2 (CK2), a protein kinase that is implicated in cancer and other diseases. researchgate.netnih.gov A naphthyridine-based chemical probe has been developed that selectively inhibits CK2, providing a valuable tool to study the biological roles of this kinase. researchgate.netnih.gov Additionally, 1,7-naphthyridines have shown promise as inhibitors of Phosphoinositide 4-Kinase Type II Alpha (PIP4K2A), a lipid kinase involved in cancer cell signaling. nih.gov
The 1,7-naphthyridine core has also been explored for its potential to interact with other important drug targets. Derivatives have been designed as potent and specific inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in erectile dysfunction. nih.gov Furthermore, axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK(1) receptor antagonists, which have potential applications in the treatment of various disorders, including bladder dysfunction. nih.gov
The table below highlights some of the biological targets of 1,7-naphthyridine derivatives:
| Biological Target | Therapeutic Area | Key Findings | Reference |
| Casein Kinase 2 (CK2) | Cancer, Inflammation | Development of a potent and selective chemical probe for CK2. | researchgate.netnih.gov |
| Phosphoinositide 4-Kinase Type II Alpha (PIP4K2A) | Cancer | Identification of potent and highly selective inhibitors. | nih.gov |
| Phosphodiesterase 5 (PDE5) | Erectile Dysfunction | Design of novel and potent PDE5 inhibitors. | nih.gov |
| Tachykinin NK(1) Receptor | Bladder Dysfunction | Synthesis of orally active antagonists with effects on bladder function. | nih.gov |
Application in Chemical Biology Tools and Probes
Beyond their potential as therapeutic agents, this compound and its derivatives are emerging as valuable tools in chemical biology. Chemical probes are small molecules that can be used to study the function of proteins and other biological macromolecules in living systems. The development of potent and selective inhibitors of specific biological targets, such as the CK2 and PIP4K2A inhibitors mentioned previously, provides researchers with powerful tools to dissect complex biological pathways. researchgate.netnih.govnih.gov
These chemical probes can be used to validate new drug targets, to elucidate the mechanism of action of drugs, and to study the physiological and pathological roles of proteins. For example, the availability of a highly selective CK2 inhibitor allows researchers to investigate the specific functions of this kinase in various cellular processes without the confounding effects of off-target inhibition. researchgate.netnih.gov
Furthermore, the 1,7-naphthyridine scaffold can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create chemical probes for a variety of applications, including cellular imaging and proteomics. The unique properties of naphthyridines also make them candidates for use in organic electronics and as fluorescent dyes. smolecule.com
The development of chemical probes based on the this compound scaffold is a rapidly growing area of research with the potential to significantly advance our understanding of biology and disease.
Q & A
Q. What are the common synthetic routes for 5-Chloro-1,7-naphthyridine, and how do reaction conditions influence yield?
this compound is typically synthesized via halogenation or substitution reactions of parent naphthyridines. For example, chlorination of 1,7-naphthyridine derivatives using reagents like PCl₅ or POCl₃ under reflux conditions can introduce chlorine at position 4. Substitution reactions of dihalogenated analogs (e.g., 5,8-dichloro-1,7-naphthyridine) with controlled nucleophilic agents (e.g., amines, hydrazines) may also yield mono-substituted products . Reaction temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of nucleophiles significantly affect regioselectivity and yield.
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms chlorine placement via characteristic deshielding effects .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity.
- X-ray crystallography : Resolves crystal packing and steric effects in derivatives .
- HPLC/LC-MS : Monitors reaction progress and assesses purity, especially for hygroscopic intermediates .
Q. What are the typical reactivity patterns of this compound in nucleophilic substitution reactions?
The chlorine at position 5 is susceptible to nucleophilic displacement due to electron-withdrawing effects from adjacent nitrogen atoms. For example:
- Aminolysis : Reacts with primary/secondary amines (e.g., hydrazine, alkylamines) to form amino derivatives, with yields dependent on amine basicity and steric hindrance .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
- Hydrolysis : Under basic conditions (e.g., NaOH/water), the chlorine may hydrolyze to a hydroxyl group, though this is less common without activating substituents .
Q. How is this compound used as a scaffold in medicinal chemistry?
It serves as a precursor for bioactive molecules. For instance:
- Antimicrobial agents : Substitution with amino or hydrazino groups enhances binding to bacterial DNA gyrase .
- Kinase inhibitors : Functionalization at position 5 with heterocycles (e.g., pyridyl groups) modulates selectivity for kinase targets .
- Probes for chemical biology : Fluorescent tagging or biotinylation enables tracking of protein interactions .
Advanced Research Questions
Q. How can regioselectivity challenges in substitution reactions of this compound be addressed?
Regioselectivity is influenced by:
- Directing groups : Electron-donating substituents (e.g., methyl at position 6) direct nucleophiles to specific positions via resonance effects .
- Metal catalysts : Copper(I) iodide promotes Ullmann-type couplings at less-reactive positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring substitution at sterically accessible sites .
Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with high enantiomeric purity?
- Chiral ligands : Use of BINAP or Josiphos ligands in asymmetric catalysis induces enantioselectivity during cross-coupling .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze racemic mixtures of ester derivatives .
- Crystallization-induced asymmetric transformation : Chiral counterions (e.g., tartrates) in recrystallization steps enhance enantiopurity .
Q. How does the stability of this compound vary under different storage and reaction conditions?
- Hygroscopicity : The compound may degrade in humid environments; storage under argon with molecular sieves is recommended .
- Thermal stability : Decomposition occurs above 200°C, necessitating low-temperature reactions (<100°C) for thermally sensitive derivatives .
- Photostability : UV exposure can lead to radical formation; amber glassware or light-blocking reactors are advised .
Q. How can contradictory biological activity data for this compound derivatives be resolved?
- Dose-response studies : Confirm activity thresholds and rule out off-target effects at higher concentrations .
- Metabolic stability assays : Liver microsome testing identifies rapid degradation pathways that may skew in vivo results .
- Crystallographic docking : Molecular modeling clarifies binding modes to targets (e.g., DNA gyrase vs. kinases) .
Q. What computational methods predict the electronic properties of this compound derivatives?
- DFT calculations : Gaussian or ORCA software models HOMO/LUMO energies to assess redox potential and nucleophilicity .
- Molecular dynamics (MD) simulations : AMBER or GROMACS predicts solvation effects and conformational stability .
- QSAR modeling : Correlates substituent parameters (e.g., Hammett σ) with biological activity to guide synthetic prioritization .
Q. How are multi-step synthetic pathways designed for this compound-based drug candidates?
- Retrosynthetic analysis : Break down target molecules into this compound and commercially available building blocks .
- Protecting group strategies : Temporarily block reactive sites (e.g., amino groups with Boc) during functionalization .
- Parallel synthesis : Use robotic platforms to screen reaction conditions (e.g., solvent, catalyst) for high-throughput optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
